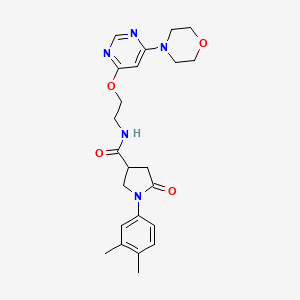

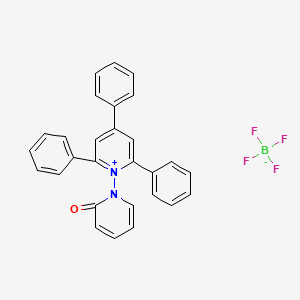

![molecular formula C12H14N4O B2459162 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-43-2](/img/structure/B2459162.png)

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, also known as MPP, is a heterocyclic compound that exhibits a wide range of chemical and biological properties. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular formula of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C12H14N4O. The structure of this compound is based on the pyrido[2,3-d]pyrimidin-7-one template .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis

The molecular weight of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is 230.271.Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

- Derivatives of 8H-Pyrido[2,3-d]pyrimidin-7-one have shown potent inhibitory activities as selective phosphodiesterase 5 (PDE5) inhibitors. These compounds exhibit high selectivity over PDE6 and have potential relaxant effects on isolated rabbit corpus cavernosum (Sakamoto et al., 2015).

Biomedical Applications

- Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that provide ligands for several receptors in the body. Their similarity to nitrogen bases in DNA and RNA makes them of particular interest for biomedical applications (Jubete et al., 2019).

Plant Growth Stimulation

- Derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have shown pronounced plant growth stimulating effects (Pivazyan et al., 2019).

Cognitive Disorder Treatment

- Compounds like PF-04447943, a novel PDE9A inhibitor with a pyrido[2,3-d]pyrimidin-4-one structure, have been identified for the treatment of cognitive disorders. This compound shows procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

Tyrosine Kinase Inhibition

- Pyrido[2,3-d]pyrimidin-7(8H)-ones are explored for their potential as tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors. Their structural diversity allows for synthesis of various biologically active compounds (Masip et al., 2021).

Angiotensin II Antagonism

- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their efficacy in antagonizing angiotensin II. These compounds have shown promising results in receptor binding assays and in blocking angiotensin II pressor response in animal models (Ellingboe et al., 1994).

Anticancer Activity

- Substituted pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown significant inhibitory activities and potential as multitargeted kinase inhibitors (Elzahabi et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQLCZOITHROEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

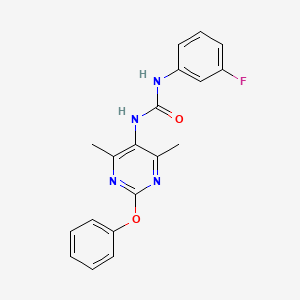

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

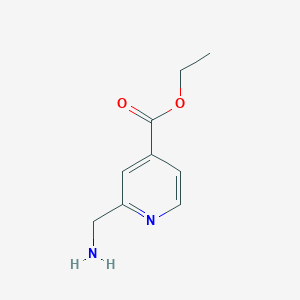

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)

![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)

![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)

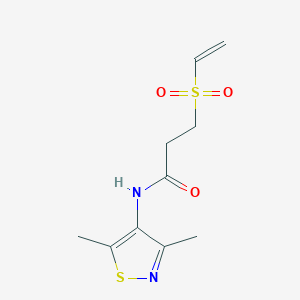

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)